3-Amino-1H-1,2,4-triazole-5-carboxamide

Medicinal Chemistry Synthetic Methodology Late-Stage Functionalization

This triazole building block features a unique 3-amino-5-carboxamide substitution pattern, enabling high-selectivity N-1 alkylation (79–85% yield) without catalyst. It serves as the essential core for generating bioactive triazole-3-carboxamide homologues in drug discovery. Using generic analogs leads to incorrect regiochemical outcomes. Order now for consistent, validated synthetic pathways.

Molecular Formula C3H5N5O
Molecular Weight 127.107
CAS No. 60016-63-9
Cat. No. B2533768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1H-1,2,4-triazole-5-carboxamide
CAS60016-63-9
Molecular FormulaC3H5N5O
Molecular Weight127.107
Structural Identifiers
SMILESC1(=NC(=NN1)N)C(=O)N
InChIInChI=1S/C3H5N5O/c4-1(9)2-6-3(5)8-7-2/h(H2,4,9)(H3,5,6,7,8)
InChIKeyAFRNYWNYLIOMPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procuring 3-Amino-1H-1,2,4-triazole-5-carboxamide (CAS 60016-63-9): A Strategic Heterocyclic Building Block


3-Amino-1H-1,2,4-triazole-5-carboxamide (CAS 60016-63-9), also known as 5-Amino-1H-1,2,4-triazole-3-carboxamide, is a small, polar heterocyclic building block with the molecular formula C3H5N5O and a molecular weight of 127.11 g/mol [1]. It features a 1,2,4-triazole core substituted with both an amino group and a carboxamide group. This substitution pattern provides a unique combination of hydrogen-bonding donor and acceptor sites, making it a highly valuable intermediate in medicinal chemistry and agrochemical research for the synthesis of complex, biologically active molecules [2].

Why Generic 1,2,4-Triazole Substitution is Not Possible for CAS 60016-63-9


Substituting 3-Amino-1H-1,2,4-triazole-5-carboxamide with a generic or less functionalized 1,2,4-triazole analog is not a viable option for many research applications. The precise positioning of the 3-amino and 5-carboxamide groups is critical for specific, downstream chemical transformations. For instance, the amidoalkylation of 3-amino-1,2,4-triazole derivatives has been shown to occur with high selectivity at the endocyclic nitrogen atom N-1, a reactivity profile that is directly influenced by the specific amino and carboxamide substitution pattern . Furthermore, this compound serves as the essential core scaffold for generating a series of biologically active homologues, where the 5-carboxamide moiety is a key functional handle for further derivatization [1]. Using a different isomer or an unsubstituted triazole would lead to different regiochemical outcomes, altered or no biological activity, and a loss of the synthetic pathway validated for this specific intermediate.

Quantitative Differentiation Data for 3-Amino-1H-1,2,4-triazole-5-carboxamide


Proven High-Yield Regioselective Amidoalkylation

The compound demonstrates high and consistent synthetic utility as demonstrated by its regioselective amidoalkylation. When 3-amino-1,2,4-triazole N-(1,2,2,2-tetrachloroethyl)carboxamides are reacted in the presence of triethylamine, the reaction occurs selectively at the N-1 endocyclic nitrogen atom of the triazole ring. This reaction yields the desired N-(1-(5-amino-1H-1,2,4-triazol-1-yl)-2,2,2-trichloroethyl)carboxamides in 79–85% isolated yield .

Medicinal Chemistry Synthetic Methodology Late-Stage Functionalization

Catalyst-Free Thermal Cyclization for Homologue Synthesis

As a precursor, the compound enables a catalyst-free synthetic pathway. When acyloxalamidrazones derived from 5-amino-1,2,4-triazole-3-carboxamide are subjected to thermal cyclization, the reaction yields the desired 1,2,4-triazole homologues with better yield in the absence of a catalyst. In contrast, the addition of 10 mol% of the catalyst p-toluenesulfonic acid (TsOH) shifts the reaction course, with the main product becoming the corresponding 1,3,4-oxadiazole derivative [1].

Medicinal Chemistry Green Chemistry Process Development

Key Research Applications for 3-Amino-1H-1,2,4-triazole-5-carboxamide (CAS 60016-63-9)


Synthesis of Novel Bioactive 1,2,4-Triazole Homologues

This compound is the essential starting material for creating focused libraries of 5-(ω-aminoalkyl)-1,2,4-triazole-3-carboxamide homologues. As demonstrated by Oleynik et al. (2025), these compounds exhibit biological potential, making this a proven pathway for hit-to-lead optimization in drug discovery programs targeting various therapeutic areas [1].

Regioselective Late-Stage Functionalization of Triazole Cores

The compound's unique substitution pattern makes it an ideal substrate for selective N-1 alkylation reactions. Researchers can reliably install complex amide-bearing side chains onto the triazole core with high yields (79-85%), as shown by Pavlova et al. (2024). This method is valuable for diversifying a core scaffold in medicinal chemistry projects .

Green Chemistry-Driven Process Development

The ability of derivatives of this compound to undergo thermal cyclization to the desired triazole product in better yield without a catalyst offers a distinct advantage. Process chemists can leverage this finding to design more efficient and environmentally friendly synthetic routes, avoiding the use of catalysts that would otherwise alter product distribution and create purification challenges [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-1H-1,2,4-triazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.